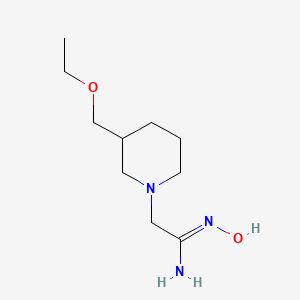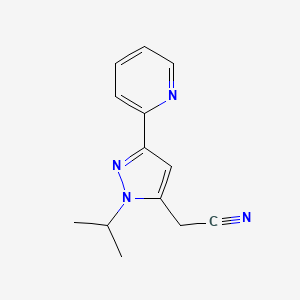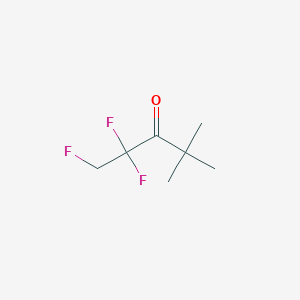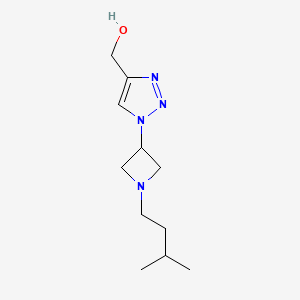
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with an ethoxymethyl group and an N’-hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with an ethoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of action of various biological pathways .
Medicine
Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility allows for the creation of materials with specific characteristics tailored to various applications .
Mechanism of Action
The mechanism of action of (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These interactions can modulate the activity of various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(3-(methoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxybenzimidamide
- (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxypropionamide
Uniqueness
What sets (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide apart from similar compounds is its specific combination of functional groups. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-[3-(ethoxymethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H21N3O2/c1-2-15-8-9-4-3-5-13(6-9)7-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |
InChI Key |
WLDKYZMHVMENJJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOCC1CCCN(C1)C/C(=N/O)/N |
Canonical SMILES |
CCOCC1CCCN(C1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)




